4-fluoro-1H-indole-3-sulfonamide
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Overview
Description
4-fluoro-1H-indole-3-sulfonamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a sulfonamide group to the indole structure enhances its pharmacological potential, making it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
4-Fluoro-1H-indole-3-sulfonamide, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various physiological changes. The sulfonamide group in the compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s hydrophilic properties, due to the presence of the sulfonamide group, may influence its bioavailability .
Result of Action
The result of the action of this compound can vary depending on the specific target and biological context. Indole derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .
Preparation Methods
The synthesis of 4-fluoro-1H-indole-3-sulfonamide typically involves the reaction of 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine . This method allows for the introduction of the sulfonamide group at the C3 position of the indole ring, resulting in the desired compound. The reaction conditions include the use of pyridine as a base and the appropriate aryl-sulfonyl chloride as the sulfonating agent.
Chemical Reactions Analysis
4-fluoro-1H-indole-3-sulfonamide undergoes various chemical reactions, including substitution and oxidation. The compound is known to be easily oxidized at carbon-based electrodes, which is useful for studying its electrochemical properties . Common reagents used in these reactions include aryl-sulfonyl chlorides for substitution reactions and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-1H-indole-3-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . The compound’s ability to undergo various chemical reactions makes it a valuable tool for studying structure-activity relationships and developing new therapeutic agents .
Comparison with Similar Compounds
4-fluoro-1H-indole-3-sulfonamide can be compared to other indole derivatives, such as 5-fluoro-1H-indole-3-carbohydrazide and various aryl-sulfonyl indole derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The presence of the sulfonamide group in this compound makes it unique and enhances its pharmacological potential compared to other indole derivatives.
Properties
IUPAC Name |
4-fluoro-1H-indole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c9-5-2-1-3-6-8(5)7(4-11-6)14(10,12)13/h1-4,11H,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQIVKKORUHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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